Adenosine 5'-diphosphate monopotassium salt dihydrate
Overview
Description
Adenosine 5’-diphosphate monopotassium salt dihydrate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .
Synthesis Analysis
ADP is produced by the dephosphorylation of ATP in tissue by adenosine triphosphatase . It can be rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis
The empirical formula of ADP is C10H14KN5O10P2 · 2H2O . The molecular weight is 501.32 . The InChI key is ZNCWUOPIJTUALR-MCDZGGTQSA-M .Chemical Reactions Analysis
ADP is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .Physical And Chemical Properties Analysis
ADP is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .Scientific Research Applications
Biochemical and Clinical Chemistry Applications
Adenosine-5′-diphosphate (ADP) and adenosine-5′-monophosphate (AMP), including their monopotassium salt dihydrate forms, are significant in biochemistry and clinical chemistry. These compounds are used in enzymatic assays involving myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) to estimate ADP and AMP levels in a single assay system. The method, preferred over chromatographic methods for its simplicity and speed, relies on the proportional decrease of NADH measured by the change in extinction at specific wavelengths, correlating to the amount of AMP and ADP present (Jaworek, Gruber, & Bergmeyer, 1974).
Interaction with Buffers in Crystal Structures
The interaction of buffers like Tris with nucleotides has been a subject of interest, particularly in understanding the crystal and molecular structures of Tris salts of adenosine 5'-diphosphate. Studies have revealed that these interactions might play a crucial role in Tris-buffered aqueous solutions of nucleotides and metal ions, highlighting the relevance of understanding the molecular conformation and associations in different environments (Shakked, Viswamitra, & Singh, 1980).
Structural Analysis and Interaction Modes
Structural studies, particularly in the solid state, have provided insights into the interaction modes of ADP analogues like adenosine hypodiphosphate (AhDP). Understanding the geometry, ionization states, and nucleotide self-assembly through adenine-hypodiphosphate interactions contributes significantly to our understanding of nucleotide behavior and properties in various conditions (Otręba, Budzikur, Górecki, & Řlepokura, 2018).
Inhibition of Enzymatic Activity
Research into the structure-activity relationship of purine and pyrimidine nucleotides, including ADP analogues, has revealed their potential in inhibiting CD73 enzymatic activity. These insights are crucial, especially in the context of proposing new strategies for cancer treatment (Junker et al., 2019).
Interaction with Proteins
Studies have also delved into the interaction of different forms of nucleotide salts, like chromium (III) salt forms of ADP, with proteins such as beef heart mitochondrial ATPase. Understanding these interactions and the distinct differences they present in kinetic studies contributes to our knowledge of enzymatic synthesis and inhibition mechanisms (Bossard & Schuster, 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCXEPLDPMALMF-MSQVLRTGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18KN5O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-diphosphate monopotassium salt dihydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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